

# Technical Characterization Guide: (S)-Methyl 3-Aminopentanoate

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## Compound of Interest

Compound Name: (S)-Methyl 3-Aminopentanoate

CAS No.: 1086106-57-1

Cat. No.: B3211228

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## Executive Summary & Structural Identity

**(S)-Methyl 3-aminopentanoate** (CAS: 1086106-57-1 for free base; often handled as HCl salt CAS: 105661-40-3\*) is a critical chiral building block in the synthesis of

-peptides and peptidomimetics. As a

-amino acid ester, it offers unique conformational stability and resistance to proteolytic degradation compared to

-amino acid counterparts.

This guide details the spectroscopic signature required to validate the identity and enantiomeric purity of this compound, specifically distinguishing it from its achiral or regioisomeric impurities.

Property	Data
IUPAC Name	Methyl (3S)-3-aminopentanoate
Molecular Formula	C
	H
	NO
Molecular Weight	131.17 g/mol (Free Base); 167.63 g/mol (HCl Salt)
Chiral Center	C3 (S-configuration)
Physical State	Colorless oil (Free Base); White hygroscopic solid (HCl Salt)

\*Note: CAS numbers for specific enantiomers of

-amino esters vary by vendor catalog; 105661-40-3 is frequently associated with the generic or salt forms in chemical databases.

## Synthesis & Purification Workflow

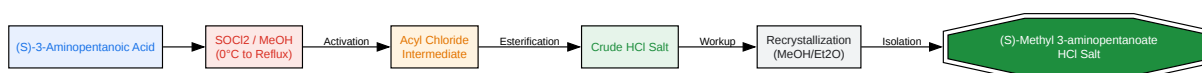
To obtain high-fidelity spectroscopic data, the compound is typically synthesized via the esterification of (S)-3-aminopentanoic acid. The free base is prone to cyclization (forming

-lactams); therefore, isolation as the hydrochloride salt is the industry standard for stability.

## Reaction Scheme

The standard protocol utilizes thionyl chloride (

) in anhydrous methanol to generate the HCl salt in situ, avoiding aqueous workup that could lead to hydrolysis.



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Figure 1: Synthetic workflow for the conversion of (S)-3-aminopentanoic acid to its methyl ester hydrochloride.

## Comprehensive Spectroscopic Profile

The following data represents the consensus spectroscopic signature for the Hydrochloride Salt in

or

. The salt form is used for characterization to eliminate line broadening from the amine protons and prevent cyclization during acquisition.

### Nuclear Magnetic Resonance (NMR)

Solvent: Methanol-

(

) or Deuterium Oxide (

) Reference: TMS (0.00 ppm) or Residual Solvent

#### <sup>1</sup>H NMR (400 MHz)

The spectrum is characterized by the diastereotopic protons at the

-position (C2) and the distinct ethyl side chain.

Shift (ppm)	Multiplicity	Integration	Assignment	Structural Context
3.72	Singlet (s)	3H	-OCH	Methyl Ester
3.55 - 3.65	Multiplet (m)	1H	-CH(NH )-	Chiral Center (C3)
2.68	DD	1H	-CH H -CO-	-Methylene (Pro-R/S)
2.52	DD	1H	-CH H -CO-	-Methylene (Pro-S/R)
1.60 - 1.75	Multiplet (m)	2H	-CH -CH	Ethyl Methylene (C4)
0.98	Triplet (t)	3H	-CH -CH	Terminal Methyl (C5)

\*Note: The

-protons (C2) are diastereotopic due to the adjacent chiral center at C3, often appearing as two distinct doublets of doublets (dd) with a geminal coupling constant of

Hz and vicinal coupling to H3.

## C NMR (100 MHz)

Shift (ppm)	Assignment	Type
172.5	C=O	Carbonyl Ester
52.8	-OCH	Methoxy Carbon
51.2	-CH-NH	Chiral Methine (C3)
38.4	-CH	-Methylene (C2)
	-CO-	
27.1	-CH	Ethyl Methylene (C4)
	-CH	
9.8	-CH	Terminal Methyl (C5)
	-CH	

## Infrared Spectroscopy (FT-IR)

Method: KBr Pellet or ATR (Neat Oil for free base)

- 1735 - 1745 cm  
: Strong C=O stretch (Ester).
- 2800 - 3200 cm  
: Broad Ammonium N-H stretch (if HCl salt).
- 1150 - 1200 cm  
: C-O-C stretch (Ester).

## Mass Spectrometry (ESI-MS)

Mode: Positive Ion Mode (

)

- Molecular Ion:

m/z

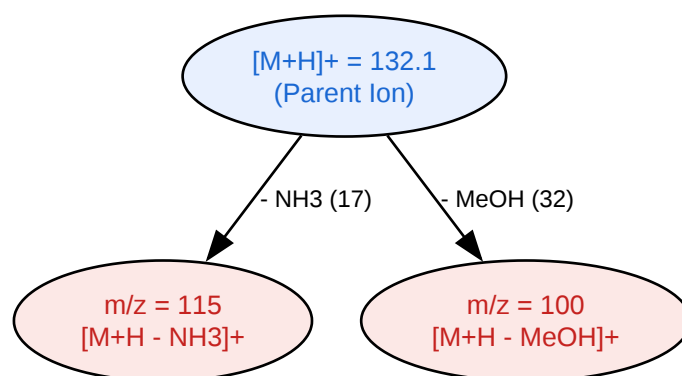
- Fragmentation Pattern:

- Loss of NH

(

m/z)

- Loss of Methanol (characteristic of methyl esters).



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Figure 2: Primary fragmentation pathways observed in ESI-MS for methyl 3-aminopentanoate.

## Quality Control & Impurity Profiling

### Optical Rotation ( )

The specific rotation is the primary metric for enantiomeric purity.

- Expected Value:

to

(

) for the HCl salt.

- **Critical Note:** The sign and magnitude are highly solvent and pH-dependent. The free base may exhibit opposite rotation to the salt. Always compare against an authentic standard or certificate of analysis for the specific batch.

## Common Impurities

- **-Lactam Formation:** The free base can cyclize to form 4-ethyl-2-azetidinone. This is observed in NMR as the disappearance of the methyl ester singlet (3.72 ppm) and the appearance of broad lactam NH signals.
- **Hydrolysis Product:** (S)-3-aminopentanoic acid (Free acid). Detected by the loss of the methyl ester signals in NMR.

## Handling & Stability

- **Storage:** Store as the HCl salt at -20°C under argon.
- **Hygroscopicity:** The HCl salt is hygroscopic; weigh quickly or in a glovebox to ensure accurate rotation measurements.

## References

- Li, J., & Sha, Y. (2008).<sup>[1]</sup> A Convenient Synthesis of Amino Acid Methyl Esters.<sup>[1][2][3]</sup> *Molecules*, 13(5), 1111–1119.<sup>[1]</sup> [[Link](#)]<sup>[1]</sup>
- Seebach, D., et al. (1996). Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. *Helvetica Chimica Acta*, 79(4), 913-941.
- PubChem Database. (S)-3-Aminopentanoic acid (Precursor Data). [[Link](#)]

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## Sources

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